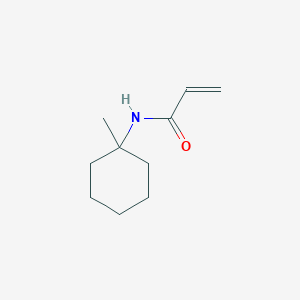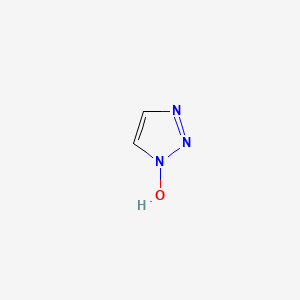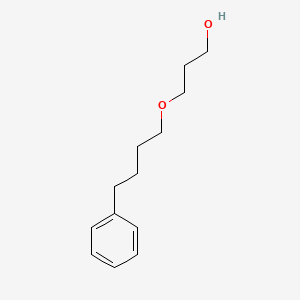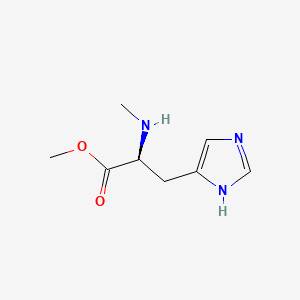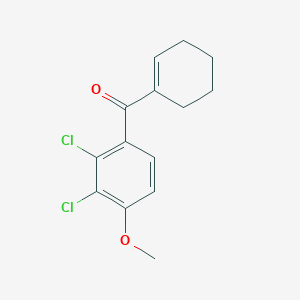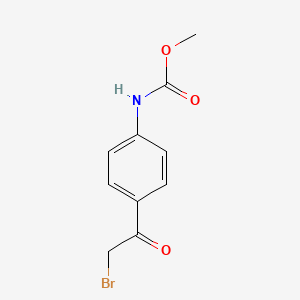
Methyl (4-(2-bromoacetyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(2-bromoacetyl)phenyl)carbamate is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol It is a derivative of phenylcarbamate and contains a bromoacetyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-bromoacetyl)phenyl)carbamate typically involves the reaction of 4-(2-bromoacetyl)phenylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-bromoacetyl)phenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenylcarbamates with various functional groups depending on the nucleophile used.
Oxidation and Reduction: Oxidation can yield phenylcarbamate derivatives with additional oxygen-containing functional groups, while reduction can produce simpler carbamate derivatives.
Hydrolysis: Hydrolysis results in the formation of phenol and methyl carbamate.
Scientific Research Applications
Methyl (4-(2-bromoacetyl)phenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (4-(2-bromoacetyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetylphenylcarbamate: Similar structure but lacks the bromoacetyl group.
Phenylcarbamate Derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
Methyl (4-(2-bromoacetyl)phenyl)carbamate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological activity compared to other phenylcarbamate derivatives
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
methyl N-[4-(2-bromoacetyl)phenyl]carbamate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)12-8-4-2-7(3-5-8)9(13)6-11/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
TVIGHJXYRCIJHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


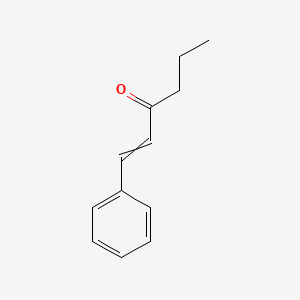

![[3-(4-Methoxy-phenyl)-oxiranyl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B8525196.png)
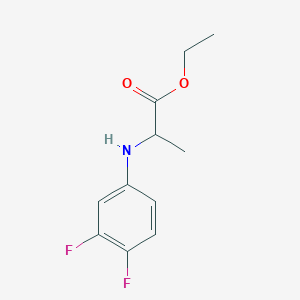
![(cis)-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)cyclohexanamine](/img/structure/B8525211.png)
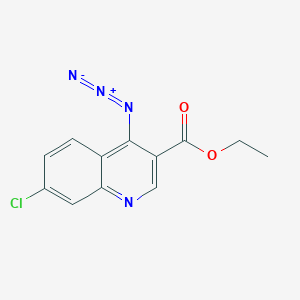
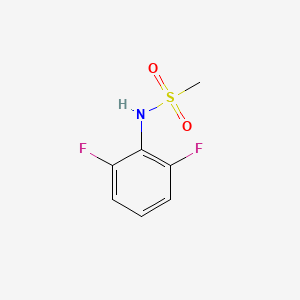
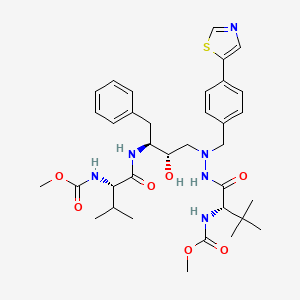
![Ethanone, 1-[4-(methylthio)-2-pyridinyl]-](/img/structure/B8525236.png)
